- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
90965-06-3 structure
Product Name:Dimethyl (1-diazo-2-oxopropyl)phosphonate
Número CAS:90965-06-3
MF:C5H9N2O4P
Megavatios:192.109721899033
MDL:MFCD07368360
CID:61464
PubChem ID:53397103
Update Time:2024-10-26
Dimethyl (1-diazo-2-oxopropyl)phosphonate Propiedades químicas y físicas
Nombre e identificación
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
-
- MDL: MFCD07368360
- Renchi: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- Clave inchi: SQHSJJGGWYIFCD-UHFFFAOYSA-N
- Sonrisas: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- Brn: 4247670
Atributos calculados
- Calidad precisa: 192.03000
- Masa isotópica única: 192.02999377g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 281
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 1.1
- Superficie del Polo topológico: 54.6Ų
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Liquid
- Denso: 0.800-0.850 g/mL at 20 °C
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: 华氏:35.6 °F
摄氏:2 °C - índice de refracción: n20/D 1.352-1.354
- PSA: 99.80000
- Logp: 0.77066
- Merck: 1177
- Color / forma: ~10% in acetonitrile (H-NMR)
- Disolución: 未确定
- Presión de vapor: No data available
Dimethyl (1-diazo-2-oxopropyl)phosphonate Información de Seguridad
-
Símbolo:
- Promover:危险
- Palabra de señal:Danger
- Instrucciones de peligro: H225-H302 + H332-H319
- Declaración de advertencia: P210-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:UN 1648 3 / PGII
- Wgk Alemania:3
- Código de categoría de peligro: 11-20/21/22-36
- Instrucciones de Seguridad: 16-26-36/37
-
Señalización de mercancías peligrosas:
- Nivel de peligro:3
- Grupo de embalaje:II
- Condiciones de almacenamiento:0-10°C
Dimethyl (1-diazo-2-oxopropyl)phosphonate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049853-1g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049853-5g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 5g |
£59.00 | 2022-03-01 | |
| Fluorochem | 049853-25g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 25g |
£190.00 | 2022-03-01 | |
| AstaTech | 60672-1/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 1g |
$31 | 2023-09-16 | |
| AstaTech | 60672-5/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 5g |
$93 | 2023-09-16 | |
| AstaTech | 60672-25/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 25g |
$148 | 2023-09-16 | |
| Chemenu | CM326295-25g |
dimethyl (2-oxopropanimidoyl)phosphonate |
90965-06-3 | 95+% | 25g |
$320 | 2021-08-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830387-25g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | ≥97% | 25g |
1,620.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08260-50g |
dimethyl (2-oxopropanimidoyl)phosphonate |
90965-06-3 | 95% | 50g |
$367 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3546-5g |
Dimethyl (1-diazo-2-oxopropyl)phosphonate |
90965-06-3 | 97.0%(LC) | 5g |
¥3610.0 | 2022-05-30 |
Dimethyl (1-diazo-2-oxopropyl)phosphonate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
Referencia
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines, Tetrahedron Letters, 2006, 47(11), 1729-1731
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
Referencia
- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction, Science China: Chemistry, 2010, 53(9), 1937-1945
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
Referencia
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes, Organic Letters, 2019, 21(12), 4623-4627
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
Referencia
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans, Chemical Communications (Cambridge, 2004, (21), 2474-2475
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
Referencia
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B, European Journal of Organic Chemistry, 2003, (5), 821-832
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
Referencia
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8, Journal of the American Chemical Society, 2017, 139(23), 7872-7885
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Referencia
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
Referencia
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines, Organic Chemistry Frontiers, 2016, 3(1), 91-95
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Referencia
- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation, Inorganic Chemistry, 2021, 60(21), 16194-16203
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
Referencia
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation, ChemRxiv, 2021, 1, 1-10
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
Referencia
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
Referencia
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
Referencia
- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Referencia
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems, Catalysts, 2023, 13(5),
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
Referencia
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
Métodos de producción 17
Condiciones de reacción
Referencia
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
Referencia
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde, 2008, , 69(1),
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
Referencia
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
Referencia
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
Referencia
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Advanced Synthesis & Catalysis, 2011, 353(1), 113-124
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
Referencia
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles, ChemRxiv, 2021, 1, 1-28
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
Referencia
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles, Organic Letters, 2015, 17(5), 1308-1311
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
Referencia
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds, 2010, , ,
Métodos de producción 25
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
Referencia
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations, ARKIVOC (Gainesville, 2007, (4), 331-343
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
Número de pedido:A843684
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:00
Precio ($):316.0
Correo electrónico:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
Número de pedido:LE26840621
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:59
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Dimethyl (1-diazo-2-oxopropyl)phosphonate Literatura relevante
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Productos relacionados
- 90964-90-2(PHOSPHONIC ACID, (1-DIAZO-2-OXO-5-HEXENYL)-, DIMETHYL ESTER)
- 401916-08-3(PHOSPHONIC ACID, (1-DIAZO-5-HYDROXY-2-OXOHEXYL)-, DIMETHYL ESTER)
- 724477-57-0(PHOSPHONIC ACID, [(4S)-1-DIAZO-4-HYDROXY-2-OXOPENTYL]-, DIETHYL ESTER)
- 766475-74-5((1-Diazo-2-oxopropyl)phosphonic Acid Monomethyl Ester)
- 119407-24-8(1-diazonio-1-diethoxyphosphorylhepta-1,6-dien-2-olate)
- 724477-58-1(Phosphonic acid, [(4S)-1-diazo-4-hydroxy-2-oxohexyl]-, diethyl ester)
- 119407-22-6(Phosphonic acid, (1-diazo-2-oxodecyl)-, diethyl ester)
- 845727-90-4(PHOSPHONIC ACID, (1-DIAZO-2-OXOPROPYL)-)
- 119407-20-4(Phosphonic acid, (1-diazo-2-oxohexyl)-, diethyl ester)
- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
Pureza:99%
Cantidad:100g
Precio ($):316.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe